molecular formula C18H18ClNO3 B268545 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Numéro de catalogue B268545
Poids moléculaire: 331.8 g/mol
Clé InChI: NRHVTJLIADHLMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Applications De Recherche Scientifique

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have shown that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits BTK activity and induces apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide reduces tumor growth and improves survival in animal models of cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers.

Mécanisme D'action

BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively inhibits BTK activity, thereby blocking this pathway and inducing apoptosis in cancer cells. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to inhibit other signaling pathways that are involved in cancer cell survival and proliferation, such as the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to inducing apoptosis in cancer cells, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit tumor angiogenesis (the formation of new blood vessels that supply nutrients to tumors) and modulate the immune system. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying the role of BTK in cancer. 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have good pharmacokinetic properties, which allows for easy administration in animal models. However, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations for lab experiments. It is a small molecule inhibitor, which may not fully recapitulate the effects of genetic or antibody-mediated inhibition of BTK. In addition, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have off-target effects on other kinases, which can complicate interpretation of experimental results.

Orientations Futures

There are several future directions for the development and use of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. First, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is currently being evaluated in clinical trials for the treatment of various types of cancers, and further studies are needed to determine its efficacy and safety in humans. Second, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have potential applications in combination with other anti-cancer drugs or immunotherapies. Third, 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have applications beyond cancer, such as in autoimmune or inflammatory diseases that involve BTK signaling. Finally, further studies are needed to fully understand the mechanism of action and off-target effects of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, which may lead to the development of improved BTK inhibitors.

Méthodes De Synthèse

The synthesis of 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the preparation of the key intermediate 2-(tetrahydro-2-furanyl)phenol, which is then reacted with 3-chlorobenzoyl chloride to yield the final product. The synthesis has been optimized to produce 3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in high yields and purity.

Propriétés

Nom du produit

3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Formule moléculaire

C18H18ClNO3

Poids moléculaire

331.8 g/mol

Nom IUPAC

3-chloro-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-14-6-3-5-13(11-14)18(21)20-16-8-1-2-9-17(16)23-12-15-7-4-10-22-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)

Clé InChI

NRHVTJLIADHLMQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

SMILES canonique

C1CC(OC1)COC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.